molecular formula C14H14N2O3 B1233911 Pyridindolol CAS No. 55812-46-9

Pyridindolol

Cat. No.: B1233911
CAS No.: 55812-46-9
M. Wt: 258.27 g/mol
InChI Key: VAKXHGQDPLEUTH-UHFFFAOYSA-N
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Description

Pyridindolol is a bacterial metabolite that has been found in the bacterium Streptomyces alboverticillatus. It is known for its inhibitory activity against the enzyme beta-galactosidase. The compound has a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol .

Scientific Research Applications

Pyridindolol has several scientific research applications, including:

Future Directions

: Iorio, M., Davatgarbenam, S., Serina, S., et al. (2020). Metabolomic investigation of the pseudouridimycin producer, a prolific streptomycete. bioRxiv. Link : Cayman Chemical. (n.d.). Pyridindolol (CAS 55812-46-9). Link : Kitasato University. (n.d.). This compound. Link

Mechanism of Action

Target of Action

Pyridindolol is primarily known as an inhibitor of β-galactosidase , a type of enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . This enzyme plays a crucial role in the metabolism of carbohydrates.

Mode of Action

This compound interacts with β-galactosidase, inhibiting its function. It has been found to inhibit bovine liver β-galactosidase non-competitively at pH 4.0-5.0 . The inhibition of β-galactosidase by this compound leads to a decrease in the breakdown of β-galactosides.

Biochemical Pathways

The inhibition of this enzyme could potentially disrupt these processes, leading to a variety of downstream effects .

Pharmacokinetics

Like many other compounds, its bioavailability and pharmacokinetics are likely to be influenced by factors such as its physicochemical properties, the route of administration, and the individual’s physiological condition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its inhibitory activity against β-galactosidase has been observed to be pH-dependent, with significant inhibition occurring at pH 4.0-5.0 Other factors, such as temperature, may also affect its stability and activity

Biochemical Analysis

Biochemical Properties

Pyridindolol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been observed to interact with enzymes involved in the biosynthesis of other specialized metabolites. For instance, it is associated with a biosynthetic gene cluster that includes a pyridoxal phosphate-dependent enzyme, an FAD-binding oxidoreductase, and other key enzymes . These interactions suggest that this compound may play a regulatory role in the production of other metabolites, potentially influencing the metabolic flux within the producing organism.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In microbial cells, this compound has been shown to influence cell growth and metabolism. For example, in Streptomyces species, this compound production is linked to the regulation of secondary metabolite biosynthesis, which can impact cell signaling pathways and gene expression . Additionally, this compound may affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound binds to certain enzymes, potentially inhibiting or activating their catalytic activity. For instance, this compound has been shown to interact with pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical reactions . These interactions can lead to changes in gene expression, as this compound may influence the transcriptional regulation of genes involved in secondary metabolite biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, depending on factors such as stability and degradation. This compound has been observed to be relatively stable under certain conditions, allowing for sustained effects on cellular function. Over extended periods, this compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of metabolic regulation and secondary metabolite production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or metabolic dysregulation. Studies have shown that there is a threshold effect, where the benefits of this compound are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is particularly associated with the biosynthesis of secondary metabolites, where it plays a regulatory role. This compound interacts with enzymes such as pyridoxal phosphate-dependent enzymes and FAD-binding oxidoreductases, influencing the metabolic flux and levels of metabolites within the cell . These interactions highlight the importance of this compound in the overall metabolic network of the producing organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. This compound may also interact with binding proteins that modulate its activity and function, influencing its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing the activity of enzymes and other biomolecules within those compartments .

Chemical Reactions Analysis

Types of Reactions: Pyridindolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

    Pseudouridimycin: Another bacterial metabolite with inhibitory activity against RNA polymerase.

    Lydicamycins: Compounds with antibiotic properties.

    Deferroxiamines: Known for their iron-chelating properties.

Uniqueness of Pyridindolol: this compound is unique due to its specific inhibitory activity against beta-galactosidase, particularly under acidic conditions. This specificity makes it a valuable tool in enzymatic studies and potential therapeutic applications .

Properties

IUPAC Name

1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKXHGQDPLEUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55812-46-9
Record name Pyridindolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridindolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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